acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
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Description
H-Ser-His-OH acetate, also known as serylhistidine, is a dipeptide that has been found to cleave DNA and proteins at pH 5-6 . It is an endogenous metabolite with hydrolysis cleavage activity . The chemical formula is C₉H₁₄N₄O₄ and its molecular weight is 242.24 .
Synthesis Analysis
The synthesis of H-Ser-His-OH acetate involves several steps. The process can be facilitated by chemical vapor deposition and TiO2 nanoparticles as a catalyst . The assessment of the formation of peptides is based on spectroscopic data such as in situ FT-IR and mass spectrometry .Molecular Structure Analysis
The molecular formula of H-Ser-His-OH acetate is C11H18N4O6, and its molecular weight is 302.28 .Chemical Reactions Analysis
H-Ser-His-OH acetate is a dipeptide that has been found to cleave DNA and proteins at pH 5-6 . This suggests that it can participate in a variety of chemical reactions, particularly those involving the cleavage of peptide bonds .Physical and Chemical Properties Analysis
H-Ser-His-OH acetate is a solid substance with a molecular weight of 242.24 and a chemical formula of C₉H₁₄N₄O₄ . It is stored at temperatures below -15°C .Mechanism of Action
Target of Action
H-Ser-His-OH acetate is an endogenous metabolite with hydrolysis cleavage activity . It is a short peptide that is part of the family of serine proteases . Serine proteases are enzymes that degrade a wide range of proteins and play vital roles in various biological processes .
Mode of Action
The mode of action of H-Ser-His-OH acetate involves several catalytic strategies common in enzymatic catalysis . The active site of the serine protease acts as a nucleophile, attacking the carbonyl group at the substrate . The nucleophile can be the –OH group of Serine . This mechanism is best studied in the serine hydrolase (Ser,His,Asp) .
Biochemical Pathways
H-Ser-His-OH acetate is involved in the hydrolysis of amide and ester bonds, which are fundamental biochemical reactions . It also plays a role in the biosynthesis of the imidazole moieties of histidine and purines . More recent studies have shown that seryl-histidine (Ser-His) catalyzes the oligomerization of trimers of imidazole-activated nucleotides .
Pharmacokinetics
As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via renal or hepatic pathways .
Action Environment
The action of H-Ser-His-OH acetate can be influenced by various environmental factors. For instance, when operating in a low water activity environment, any other nucleophile can compete with the water for the acyl-enzyme intermediate, giving rise to some synthetically useful transformations . Therefore, the action, efficacy, and stability of H-Ser-His-OH acetate can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4.C2H4O2/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5;1-2(3)4/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17);1H3,(H,3,4)/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEIIESUYNGDHO-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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